molecular formula C16H16N4O2 B2388269 N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide CAS No. 2418680-26-7

N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide

Cat. No.: B2388269
CAS No.: 2418680-26-7
M. Wt: 296.33
InChI Key: QRFRDCBGLWQZEG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclopropyl group, a methoxyphenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopropyl Group: This step involves the cyclopropanation of an appropriate alkene with a cyanide source under specific conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Construction of the Pyrazole Ring: The pyrazole ring is formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopropyl)-1-(2-hydroxyphenyl)-5-methylpyrazole-4-carboxamide
  • N-(1-Cyanocyclopropyl)-1-(2-chlorophenyl)-5-methylpyrazole-4-carboxamide
  • N-(1-Cyanocyclopropyl)-1-(2-nitrophenyl)-5-methylpyrazole-4-carboxamide

Uniqueness

N-(1-Cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-12(15(21)19-16(10-17)7-8-16)9-18-20(11)13-5-3-4-6-14(13)22-2/h3-6,9H,7-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFRDCBGLWQZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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